An In-depth Technical Guide to the Synthesis of 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
An In-depth Technical Guide to the Synthesis of 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Introduction: The Significance of the Pyrazolo[4,3-d]pyrimidin-7-one Scaffold
The pyrazolo[4,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] Its structural resemblance to purines allows it to function as a bioisostere, interacting with a wide range of enzymatic targets.[3][4] This heterocycle is most notably recognized in the structure of sildenafil, a potent inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction.[5] The therapeutic potential of this scaffold, however, extends far beyond PDE5 inhibition, with analogues demonstrating activity as anticancer agents, cyclin-dependent kinase (CDK) inhibitors, and EGFR-TK inhibitors.[1][2][6]
This guide provides a comprehensive, in-depth technical overview of a plausible and efficient synthetic route to a specific analogue, 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. The synthesis is predicated on established and robust chemical transformations, beginning with the construction of a substituted pyrazole ring, followed by the annulation of the pyrimidinone ring. We will delve into the causality behind the experimental choices, providing a clear rationale for the selection of reagents and reaction conditions.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule, 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, reveals a key disconnection at the pyrimidine ring. This leads back to the crucial intermediate, 4-amino-1-ethyl-1H-pyrazole-5-carboxamide . The synthesis of this intermediate, in turn, can be envisioned from the cyclization of a suitable acyclic precursor derived from ethylhydrazine.
The overall synthetic strategy can be visualized as a two-stage process:
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Stage 1: Synthesis of the 4-Amino-1-ethyl-1H-pyrazole-5-carboxamide Intermediate. This stage focuses on the construction of the substituted pyrazole core.
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Stage 2: Cyclization to Form the Pyrazolo[4,3-d]pyrimidin-7-one Ring System. This stage involves the formation of the fused pyrimidine ring to yield the final product.
Caption: Retrosynthetic analysis of the target molecule.
Stage 1: Synthesis of the 4-Amino-1-ethyl-1H-pyrazole-5-carboxamide Intermediate
The construction of the pyrazole ring is a cornerstone of this synthesis. The most versatile and widely adopted method for the synthesis of 5-aminopyrazoles involves the condensation of a β-ketonitrile or its equivalent with a hydrazine derivative.[7]
Step 1.1: Formation of Ethyl 2-cyano-3-ethoxyacrylate
A common and efficient starting point is the reaction of ethyl cyanoacetate with triethyl orthoformate in the presence of a dehydrating agent, typically acetic anhydride. This reaction forms the electrophilic alkene, ethyl 2-cyano-3-ethoxyacrylate, which is primed for nucleophilic attack by the hydrazine.
Step 1.2: Cyclization with Ethylhydrazine
The subsequent reaction with ethylhydrazine is the key pyrazole-forming step. The more nucleophilic nitrogen of ethylhydrazine attacks the β-position of the acrylate, followed by an intramolecular cyclization onto the nitrile group. This reaction is typically carried out in a protic solvent like ethanol.
Step 1.3: Amination and Nitration
The resulting ethyl 1-ethyl-5-amino-1H-pyrazole-4-carboxylate is then subjected to a Sandmeyer-type reaction to introduce a nitro group at the 4-position, which can subsequently be reduced to the desired amino group.
Step 1.4: Reduction and Amidation
The nitro group is then reduced to an amine, commonly via catalytic hydrogenation. The resulting ethyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate is then converted to the corresponding carboxamide.
A plausible synthetic workflow for Stage 1 is depicted below:
Caption: Synthetic workflow for the key intermediate.
Stage 2: Cyclization to Form the Pyrazolo[4,3-d]pyrimidin-7-one Ring System
The final stage of the synthesis involves the construction of the pyrimidinone ring onto the 4-amino-5-carboxamide-pyrazole intermediate. This is typically achieved by reacting the intermediate with a one-carbon electrophile.
Step 2.1: Ring Closure with a Formic Acid Equivalent
A common and effective method for this cyclization is the use of formic acid or one of its derivatives, such as triethyl orthoformate.[5] Heating the 4-amino-1-ethyl-1H-pyrazole-5-carboxamide with triethyl orthoformate, often in the presence of a catalytic amount of acid, will lead to the formation of the desired 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. The reaction proceeds via the formation of an intermediate ethoxymethyleneamino-pyrazole, which then undergoes intramolecular cyclization with the loss of ethanol.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-amino-1-ethyl-1H-pyrazole-5-carboxamide
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Step A: Ethyl 2-cyano-3-ethoxyacrylate: A mixture of ethyl cyanoacetate (1 mol), triethyl orthoformate (1.2 mol), and acetic anhydride (1.5 mol) is heated at 120-130 °C for 2 hours. The volatile byproducts are removed by distillation under reduced pressure to yield the crude product, which can be used in the next step without further purification.
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Step B: Ethyl 1-ethyl-5-amino-1H-pyrazole-4-carboxylate: The crude ethyl 2-cyano-3-ethoxyacrylate (1 mol) is dissolved in ethanol (5 volumes). Ethylhydrazine (1.1 mol) is added dropwise at a temperature maintained below 30 °C. The mixture is then stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is recrystallized from a suitable solvent system (e.g., ethanol/water) to afford the product.
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Step C: Ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate: The pyrazole from the previous step (1 mol) is dissolved in concentrated sulfuric acid at 0 °C. A solution of sodium nitrite (1.1 mol) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for 1 hour and then poured onto ice. The precipitated product is filtered, washed with water, and dried.
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Step D: Ethyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate: The nitro-pyrazole (1 mol) is dissolved in ethanol, and a catalytic amount of 10% Pd/C is added. The mixture is hydrogenated under a hydrogen atmosphere (50 psi) until the uptake of hydrogen ceases. The catalyst is filtered off, and the solvent is evaporated to give the amino-pyrazole.
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Step E: 4-amino-1-ethyl-1H-pyrazole-5-carboxamide: The amino-ester (1 mol) is heated in a sealed vessel with a solution of ammonia in methanol (7N) at 100 °C for 24 hours. After cooling, the solvent is removed under reduced pressure, and the solid residue is recrystallized to give the final intermediate.
Protocol 2: Synthesis of 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
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A mixture of 4-amino-1-ethyl-1H-pyrazole-5-carboxamide (1 mol) and triethyl orthoformate (3 mol) is heated at reflux for 6 hours.
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The excess triethyl orthoformate and ethanol formed during the reaction are removed by distillation.
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The crude product is cooled, and the resulting solid is collected by filtration and recrystallized from a suitable solvent (e.g., ethanol) to yield pure 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.
Data Summary and Characterization
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |
| 4-amino-1-ethyl-1H-pyrazole-5-carboxamide | C6H10N4O | 154.17 | 60-70 (overall) |
| 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | C7H8N4O | 164.16 | 80-90 |
Characterization: The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:
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¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected functional groups.
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Mass Spectrometry (MS): To determine the molecular weight of the compounds.
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Infrared (IR) Spectroscopy: To identify key functional groups.
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Melting Point (MP): As an indicator of purity.
Conclusion and Future Perspectives
The synthetic route detailed in this guide provides a robust and efficient pathway to 1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. The methodologies are based on well-established chemical principles and can be readily adapted for the synthesis of a diverse library of analogues for further investigation in drug discovery programs. The versatility of the 4-aminopyrazole-5-carboxamide intermediate allows for the introduction of various substituents on the pyrimidine ring, offering a rich chemical space for the development of novel therapeutic agents targeting a range of biological pathways.
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